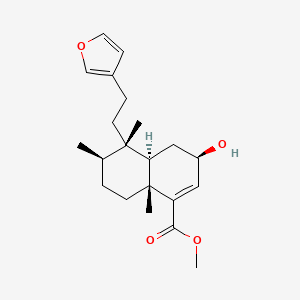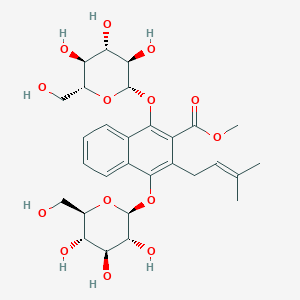
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethoxy-2,3-methylenedioxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia . It belongs to the chemical family of xanthones and has a molecular formula of C16H12O6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthone core, which is a dibenzo-γ-pyrone scaffold, with methoxy groups at the 1 and 7 positions and a methylenedioxy group at the 2,3 positions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 300.26288 . The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage condition is 2-8℃ .科学的研究の応用
Antioxidation and Vasodilatation Activities : Xanthones, including compounds similar to 1,7-Dimethoxy-2,3-methylenedioxyxanthone, isolated from the roots of Polygala caudata, demonstrated significant antioxidation activities. These compounds scavenged H2O2 and reactive oxygen free radicals produced by macrophage respiratory bursts. Some also exhibited vasodilatation activity, relaxing contractions in rat thoracic aorta rings in a dose-dependent manner (Li-Lin Lin et al., 2005).
Erectile Dysfunction Treatment : A synthesized form of 1,7-Dimethoxy-2-hydroxyxanthone, structurally similar to this compound, showed potential in treating erectile dysfunction. The compound exhibited significant relaxation activity on rabbit Corpus cavernosum, indicating its therapeutic potential in this area (Wenjing Liu et al., 2013).
Cytotoxic Activity : Several xanthones, including those structurally related to this compound, isolated from various plants like Cratoxylum arborescens, showed moderate cytotoxic activity against certain cancer cell lines. This suggests a potential role in cancer research and treatment (Prasert Pattanaprateeb et al., 2005).
特性
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





